An In-depth Technical Guide to (+)-Biotin-PEG10-OH: Structure, Properties, and Applications
An In-depth Technical Guide to (+)-Biotin-PEG10-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Biotin-PEG10-OH is a heterobifunctional linker molecule that incorporates a biotin moiety, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This unique combination of features makes it a valuable tool in various bioconjugation and drug development applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The biotin group provides a high-affinity handle for detection, purification, and immobilization through its exceptionally strong and specific interaction with avidin and streptavidin. The PEG spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linker to minimize steric hindrance between conjugated molecules. The terminal hydroxyl group offers a versatile chemical handle for further functionalization, allowing for the covalent attachment of a wide range of molecules. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of (+)-Biotin-PEG10-OH.
Chemical Structure and Properties
The chemical structure of (+)-Biotin-PEG10-OH consists of a biotin molecule linked via an amide bond to a discrete PEG linker with ten ethylene glycol units, terminating in a primary alcohol.
Chemical Structure:
Table 1: Physicochemical Properties of (+)-Biotin-PEG10-OH
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₇N₃O₁₂S | [1][2] |
| Molecular Weight | 683.85 g/mol | [1][2] |
| CAS Number | Not consistently available; often cited as N/A. | [2] |
| Appearance | White to off-white solid or waxy solid. | |
| Purity | Typically >95%. | |
| Solubility | Soluble in water, DMSO, and DMF. | |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
The terminal hydroxyl group of (+)-Biotin-PEG10-OH is a versatile functional group that can be derivatized through various chemical reactions. Below are detailed protocols for common transformations and applications.
Protocol 1: Esterification of (+)-Biotin-PEG10-OH with a Carboxylic Acid
This protocol describes the coupling of (+)-Biotin-PEG10-OH to a molecule containing a carboxylic acid (R-COOH) using a standard carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).
Materials:
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(+)-Biotin-PEG10-OH
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Carboxylic acid-containing molecule (R-COOH)
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EDC hydrochloride
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DMAP
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Magnetic stirrer and stir bar
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Nitrogen or Argon atmosphere setup
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Standard laboratory glassware
Procedure:
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Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq) and (+)-Biotin-PEG10-OH (1.2 eq) in anhydrous DCM or DMF.
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Addition of Coupling Agents: Add DMAP (2.0 eq) to the solution and stir for 10 minutes at room temperature.
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Initiation of Reaction: Add EDC hydrochloride (1.5 eq) to the reaction mixture in one portion.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biotinylated ester.
Protocol 2: Mitsunobu Reaction for Coupling with an Acidic Nucleophile
The Mitsunobu reaction allows for the conversion of the primary alcohol of (+)-Biotin-PEG10-OH to an ester, ether, or other functionalities with inversion of configuration (though not relevant for this primary alcohol) under mild conditions. This example details the coupling with a carboxylic acid.
Materials:
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(+)-Biotin-PEG10-OH
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Carboxylic acid (1.2 eq)
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Triphenylphosphine (PPh₃) (1.5 eq)
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Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
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Anhydrous Tetrahydrofuran (THF)
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Magnetic stirrer and stir bar
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Ice bath
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Nitrogen or Argon atmosphere setup
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Standard laboratory glassware
Procedure:
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Reactant Mixture: To a solution of (+)-Biotin-PEG10-OH (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Quenching: Quench the reaction by adding a few drops of water.
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Extraction: Remove the THF under reduced pressure and partition the residue between ethyl acetate and water.
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Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the desired biotinylated product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for protein biotinylation using a derivative of (+)-Biotin-PEG10-OH and a conceptual signaling pathway for PROTAC-mediated protein degradation where this linker could be employed.
Caption: Workflow for protein biotinylation.
Caption: PROTAC signaling pathway.
